tert-Butyl 4-methyl-1H-indole-1-carboxylate

Description

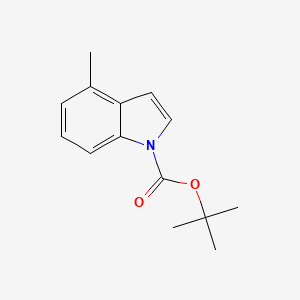

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-methylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10-6-5-7-12-11(10)8-9-15(12)13(16)17-14(2,3)4/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUNEDHIIDXECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN(C2=CC=C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616666 | |

| Record name | tert-Butyl 4-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136540-84-6 | |

| Record name | tert-Butyl 4-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-methyl-1H-indole-1-carboxylate can be synthesized starting from commercially available 4-bromo-1H-indole. The synthetic route involves several steps:

Vilsmeier Formylation: The 4-bromo-1H-indole is subjected to Vilsmeier formylation at the 3-position to yield an intermediate compound.

N-Boc Protection: The intermediate is then converted to its N-Boc derivative.

Reduction: The aldehyde group of the N-Boc derivative is reduced using sodium borohydride in methanol to obtain an alcohol.

Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

Formylation: A formyl group is introduced into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

Horner-Wadsworth-Emmons Olefination:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-methyl-1H-indole-1-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 4-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

Key Observations :

Substituent Variations at Other Positions

Key Observations :

Functionalized Derivatives

Key Observations :

- Aminomethyl group (4-CH₂NH₂): Introduces a primary amine, enabling conjugation with carboxylic acids or carbonyl compounds in prodrug design .

- Vinyl esters : The bis-ethoxycarbonyl vinyl group (CAS N/A) facilitates polymerization or serves as a Michael acceptor in click chemistry .

Biological Activity

Introduction

tert-Butyl 4-methyl-1H-indole-1-carboxylate (TBMICA) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of TBMICA, focusing on its antimicrobial, antioxidant, and anticancer properties, along with relevant case studies and research findings.

- Molecular Formula : C₁₅H₁₉NO₂

- Molecular Weight : Approximately 247.32 g/mol

- Structure : TBMICA features an indole ring, a tert-butyl group, and a carboxylate moiety, which contribute to its reactivity and solubility.

Antimicrobial Properties

Indole derivatives, including TBMICA, have demonstrated significant antimicrobial activities. Research indicates that compounds with indole structures often exhibit both antibacterial and antifungal properties. For instance:

- Antibacterial Activity : TBMICA has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

- Antifungal Activity : Similar to its antibacterial effects, TBMICA exhibits antifungal properties, which can be attributed to the indole moiety's ability to disrupt fungal cell membranes.

Antioxidant Activity

Indoles are known for their antioxidant capabilities. TBMICA may help mitigate oxidative stress by scavenging free radicals. This property is crucial in preventing cellular damage and could have implications in aging and age-related diseases.

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives in cancer therapy. TBMICA has been evaluated for its cytotoxic effects on various cancer cell lines:

- Mechanism of Action : Research indicates that TBMICA may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Studies : In vitro studies have demonstrated that TBMICA can inhibit the proliferation of human cancer cell lines at micromolar concentrations.

Structure-Activity Relationship (SAR)

A comprehensive SAR study on indole derivatives has revealed that modifications at specific positions significantly influence biological activity. For TBMICA:

- The presence of the tert-butyl group enhances lipophilicity, improving membrane permeability.

- The methyl group at position 4 contributes to the compound's overall stability and reactivity.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₅H₁₉NO₂ | Antimicrobial, Antioxidant |

| Tert-butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate | C₁₄H₁₇NO₃ | Antimicrobial |

| Tert-butyl 5-methoxy-7-methyl-indole-1-carboxylate | C₁₆H₂₁NO₄ | Cytotoxic in cancer studies |

The table illustrates how structural variations impact biological activities among similar indole derivatives.

Q & A

Basic: What are the recommended synthetic routes for tert-butyl 4-methyl-1H-indole-1-carboxylate?

Methodological Answer:

The compound is typically synthesized via cyclization or substitution reactions. A common approach involves:

- Fischer Indole Synthesis : Reacting phenylhydrazine derivatives with ketones/aldehydes under acidic conditions (e.g., methanesulfonic acid in methanol) .

- Protection/Deprotection Strategies : Introducing the tert-butyl carbamate group via Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .

Optimization Tips : Adjust reaction temperature (20–80°C), solvent polarity (e.g., DCM vs. THF), and catalyst loading to improve yield (typically 60–85%). Purify via silica gel chromatography .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like cytochrome P450. Key steps:

- Structure Preparation : Obtain the compound’s 3D coordinates (e.g., from X-ray data ) and optimize geometry using DFT calculations (e.g., Gaussian09) .

- Binding Affinity Analysis : Compare hydrogen-bonding patterns (graph-set analysis ) and hydrophobic interactions with active sites.

Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm indole backbone and tert-butyl group (e.g., tert-butyl signals at ~1.3 ppm in ¹H NMR) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) .

Advanced: How to resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

- Software Tools : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids .

- Validation : Check R-factors (target < 5%), ADPs, and hydrogen-bonding consistency. Re-examine data for twinning or disorder using PLATON .

- Example : In , C–O bond angles were refined to 121.09°–129.03°, aligning with expected sp² hybridization .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Storage Conditions : Protect from light and moisture; store at –20°C in amber vials under inert gas (N₂/Ar) .

- Stability Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track degradation over 6–12 months .

Advanced: How does the tert-butyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

The bulky tert-butyl group sterically hinders electrophilic substitution at the indole C3 position, directing reactions (e.g., Suzuki-Miyaura) to C2 or C5.

Experimental Design :

- Use Pd(PPh₃)₄ catalyst and aryl boronic acids in THF/H₂O.

- Compare yields with/without tert-butyl protection (e.g., 75% vs. 40% in C5-arylation) .

Basic: What are the common derivatives synthesized from this compound?

Methodological Answer:

- Bromination : NBS in DMF to introduce Br at C2/C3 .

- Formylation : Vilsmeier-Haack reaction to add formyl groups .

- Hydrolysis : TFA/DCM to remove the Boc group .

Advanced: How to analyze hydrogen-bonding networks in its crystal lattice?

Methodological Answer:

- Graph-Set Analysis : Use Mercury software to categorize motifs (e.g., R₂²(8) rings) .

- Example : In , C–H···O interactions (2.7–3.0 Å) stabilize the lattice .

Basic: What safety protocols are essential during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: How to design analogs with enhanced bioactivity?

Methodological Answer:

Structural Modifications :

| Position | Modification | Biological Impact |

|---|---|---|

| C4 | –CH₃ → –CF₃ | Increased metabolic stability |

| C5 | –OCH₃ → –NH₂ | Enhanced kinase inhibition |

| Screening : Test analogs against cancer cell lines (e.g., MTT assay on HeLa cells) . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.